Cas no 55749-90-1 (4-(4,6-dimethylpyrimidin-2-yl)oxyaniline)
4-(4,6-dimethylpyrimidin-2-yl)oxyaniline Chemical and Physical Properties
Names and Identifiers
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- 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
- 2-(4-amino-phenoxy)-4,6-dimethylpyrimidine
- 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline
- SB59368
- MFCD01895360
- AS-38842
- SR-01000312525
- CS-0322923
- TWQPYTHNDVDCLI-UHFFFAOYSA-N
- DTXSID10354228
- AKOS002674925
- SCHEMBL10678175
- SR-01000312525-1
- 4-((4,6-DIMETHYLPYRIMIDIN-2-YL)OXY)ANILINE
- 4-((4,6-DIMETHYL-2-PYRIMIDINYL)OXY)PHENYLAMINE
- 55749-90-1
-
- MDL: MFCD01895360
- Inchi: 1S/C12H13N3O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3
- InChI Key: TWQPYTHNDVDCLI-UHFFFAOYSA-N
- SMILES: O(C1=NC(C)=CC(C)=N1)C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 215.106
- Monoisotopic Mass: 215.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Color/Form: No date available
- Density: 1.2±0.1 g/cm3
- Melting Point: No date available
- Boiling Point: 416.8±47.0 °C at 760 mmHg
- Flash Point: 205.9±29.3 °C
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
4-(4,6-dimethylpyrimidin-2-yl)oxyaniline Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-(4,6-dimethylpyrimidin-2-yl)oxyaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 046398-10g |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline |
55749-90-1 | 95% | 10g |
£624.00 | 2022-02-28 | |
| Fluorochem | 046398-1g |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline |
55749-90-1 | 95% | 1g |
£113.00 | 2022-02-28 | |
| Fluorochem | 046398-5g |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline |
55749-90-1 | 95% | 5g |
£361.00 | 2022-02-28 | |
| Chemenu | CM322699-1g |
4-((4,6-Dimethylpyrimidin-2-yl)oxy)aniline |
55749-90-1 | 95% | 1g |
$149 | 2023-02-02 | |
| Apollo Scientific | OR318072-1g |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline |
55749-90-1 | 95+% | 1g |
£188.00 | 2025-02-20 | |
| Apollo Scientific | OR318072-5g |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline |
55749-90-1 | 95+% | 5g |
£536.00 | 2025-02-20 | |
| abcr | AB425515-1 g |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline |
55749-90-1 | 1g |
€231.30 | 2023-04-23 | ||
| Matrix Scientific | 032293-500mg |
4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline |
55749-90-1 | 500mg |
$163.00 | 2023-09-06 | ||
| eNovation Chemicals LLC | Y1256280-250mg |
4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)OXY]ANILINE |
55749-90-1 | 95% | 250mg |
$430 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1256280-1g |
4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)OXY]ANILINE |
55749-90-1 | 95% | 1g |
$825 | 2024-06-06 |
4-(4,6-dimethylpyrimidin-2-yl)oxyaniline Suppliers
4-(4,6-dimethylpyrimidin-2-yl)oxyaniline Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline
Introduction to Compound with CAS No. 55749-90-1 and Product Name: 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline
The compound with the CAS number 55749-90-1 and the product name 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The molecular structure of this compound incorporates a 4,6-dimethylpyrimidin-2-yl moiety linked to an oxyaniline group, which suggests a rich chemical diversity and reactivity that could be exploited for various biological activities.
In recent years, there has been a growing emphasis on the development of novel heterocyclic compounds that exhibit promising pharmacological properties. The 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline structure is particularly intriguing because it combines the stability of the pyrimidine ring system with the functional versatility of aniline derivatives. This combination has been explored in several research studies aimed at identifying new scaffolds for therapeutic agents.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The presence of both the pyrimidine and aniline groups allows for further functionalization, enabling chemists to tailor the properties of the compound for specific biological targets. For instance, modifications at the nitrogen atoms or the aromatic ring can enhance binding affinity or metabolic stability, making it a valuable building block in medicinal chemistry.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline and biological targets. Molecular docking studies have revealed that this compound can interact with various enzymes and receptors, suggesting multiple potential therapeutic pathways. These studies have been instrumental in guiding experimental designs aimed at optimizing its pharmacological profile.
The synthesis of 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the process. These techniques not only improve efficiency but also allow for greater control over regioselectivity and stereoselectivity, which are critical factors in drug development.
In addition to its synthetic appeal, 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline has shown promise in preclinical studies as a lead compound for treating various diseases. Its structural features make it a candidate for applications in oncology, inflammation, and neurodegenerative disorders. Researchers are particularly interested in its ability to modulate key signaling pathways involved in these conditions. For example, preliminary data suggest that it may interfere with tyrosine kinase activity, which is relevant to several cancer therapies.
The pharmaceutical industry has taken note of these findings and is actively exploring derivatives of 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline as potential drug candidates. Collaborative efforts between academic researchers and industrial scientists have led to innovative approaches in drug design and development. These partnerships are essential for translating laboratory discoveries into tangible therapeutic benefits for patients.
From a regulatory perspective, ensuring the safety and efficacy of new compounds like 55749-90-1 is paramount. Rigorous testing protocols must be followed to assess their toxicity profiles and pharmacokinetic properties. Good Manufacturing Practices (GMP) are adhered to during production to maintain consistency and quality control. This rigorous approach is necessary to meet regulatory standards set by agencies such as the FDA and EMA.
The future prospects for 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline are bright, given its unique structural features and potential biological activities. Continued research efforts are expected to uncover new applications and refine synthetic strategies for this compound. As our understanding of molecular interactions deepens, so too will our ability to harness its potential for therapeutic purposes.
In conclusion,55749-90-1and its derivative 4-(4,6-dimethylpyrimidin-2-yl)oxyaniline represent a fascinating subject of study in pharmaceutical chemistry. Their structural complexity and functional diversity offer numerous opportunities for innovation in drug discovery. With ongoing research efforts aimed at optimizing their pharmacological properties,these compounds hold promise for addressing unmet medical needs in various therapeutic areas.
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